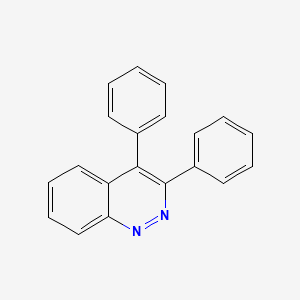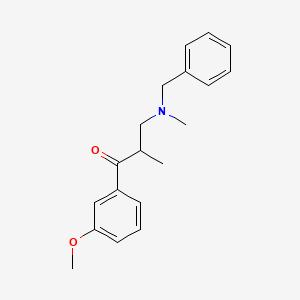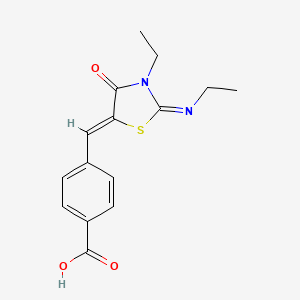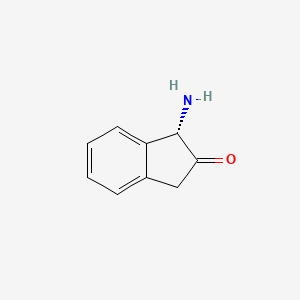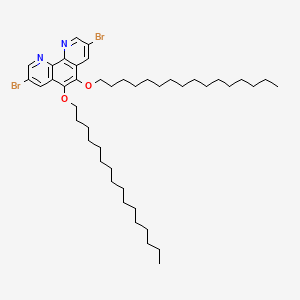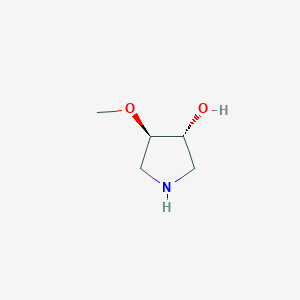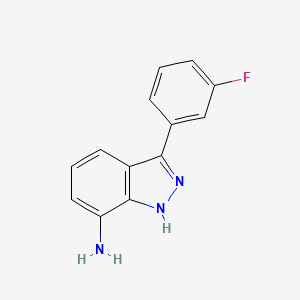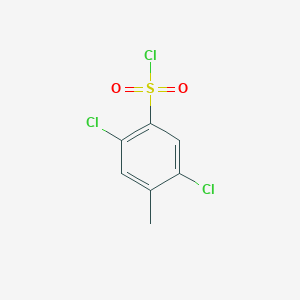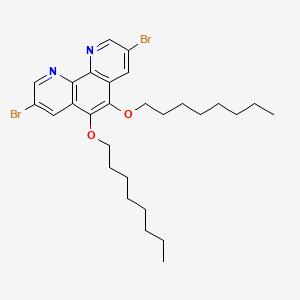
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline
描述
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications. The presence of bromine and octyloxy groups in this compound enhances its chemical reactivity and solubility in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline typically involves the following steps:
Bromination: The starting material, 1,10-phenanthroline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination at the 3 and 8 positions.
Alkylation: The dibromo-1,10-phenanthroline is then subjected to alkylation with octyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of bromine atoms with octyloxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to remove impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Complexation Reactions: The phenanthroline moiety can form stable complexes with metal ions such as copper, iron, and platinum, which are useful in catalysis and material science.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO).
Complexation Reactions: Metal salts (copper sulfate, iron chloride, platinum chloride), solvents (ethanol, acetonitrile).
Oxidation and Reduction: Oxidizing agents (hydrogen peroxide, potassium permanganate), reducing agents (sodium borohydride, lithium aluminum hydride).
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Metal Complexes: Stable metal-phenanthroline complexes with various applications in catalysis and material science.
科学研究应用
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets such as DNA, proteins, and enzymes, leading to various biological effects. The compound’s octyloxy groups enhance its solubility and facilitate its interaction with hydrophobic regions of biological macromolecules.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound without bromine and octyloxy groups.
3,8-Dibromo-1,10-phenanthroline: Lacks the octyloxy groups, making it less soluble in organic solvents.
5,6-Dioctyloxy-1,10-phenanthroline: Lacks the bromine atoms, affecting its reactivity.
Uniqueness
3,8-Dibromo-5,6-bis(octyloxy)-1,10-phenanthroline is unique due to the presence of both bromine and octyloxy groups, which enhance its reactivity, solubility, and ability to form stable metal complexes. These properties make it valuable in various scientific and industrial applications.
属性
IUPAC Name |
3,8-dibromo-5,6-dioctoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38Br2N2O2/c1-3-5-7-9-11-13-15-33-27-23-17-21(29)19-31-25(23)26-24(18-22(30)20-32-26)28(27)34-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDESHJHGPCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=C(C3=C1C=C(C=N3)Br)N=CC(=C2)Br)OCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


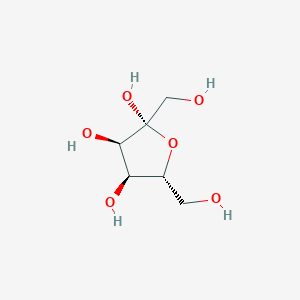
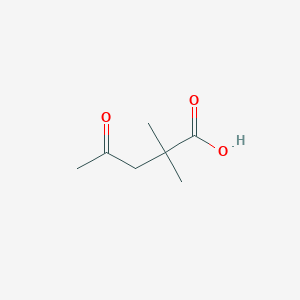
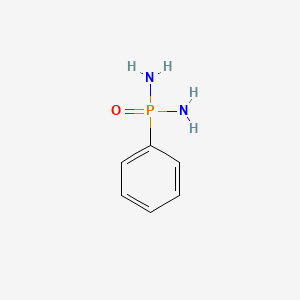
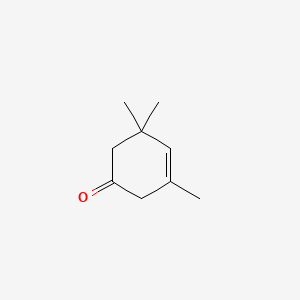
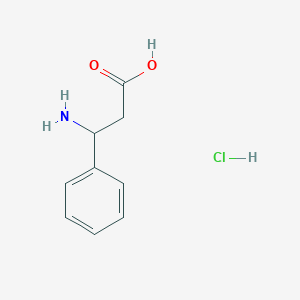
![1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium](/img/structure/B3267893.png)
